2-{[(6-Oxo-1,6-Dihydropyridin-3-Yl)methyl]amino}-N-[4-Propyl-3-(Trifluoromethyl)phenyl]benzamide
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Overview
Description
2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C23H22F3N3O2 and a molecular weight of 429.4349 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Pyridinone Intermediate: The initial step involves the synthesis of the 6-oxo-1,6-dihydropyridin-3-yl intermediate through a cyclization reaction.
Aminomethylation: The pyridinone intermediate is then subjected to aminomethylation using formaldehyde and an amine source to form the 6-oxo-1,6-dihydropyridin-3-ylmethylamine.
Coupling Reaction: The final step involves coupling the 6-oxo-1,6-dihydropyridin-3-ylmethylamine with 4-propyl-3-(trifluoromethyl)benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as tyrosine-protein kinase ABL1 . This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzanilides: Compounds with similar structural features, such as the presence of an anilide group.
Trifluoromethylbenzenes: Compounds containing a trifluoromethyl group attached to a benzene ring.
Pyridinones: Compounds with a pyridinone moiety.
Uniqueness
2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridinone moiety contributes to its ability to interact with specific biological targets.
Properties
Molecular Formula |
C23H22F3N3O2 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[(6-oxo-1H-pyridin-3-yl)methylamino]-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H22F3N3O2/c1-2-5-16-9-10-17(12-19(16)23(24,25)26)29-22(31)18-6-3-4-7-20(18)27-13-15-8-11-21(30)28-14-15/h3-4,6-12,14,27H,2,5,13H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
SHSORWZDEKFFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NCC3=CNC(=O)C=C3)C(F)(F)F |
Origin of Product |
United States |
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